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molecular formula C20H26O B1245012 2-Tert-butyl-5-(4-tert-butylphenyl)phenol

2-Tert-butyl-5-(4-tert-butylphenyl)phenol

Cat. No. B1245012
M. Wt: 282.4 g/mol
InChI Key: FBCGBDZHXBWISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723500

Procedure details

A suspension of 0.8 aluminum chloride in 50 mL of anhydrous methylene choloride is stirred under an anhydrous nitrogen atmosphere at 5°-15° C. while a solution of 17 g of 3-phenylphenol and 24 mL of t-butylchloride in 50 mL of anhydrous methylene chloride is added dropwise. The resultant mixture is stirred for 2 hours, then allowed to stand at room temperature for 12 hours. The reaction mixture is poured over 150 g of ice/water and shaken. The organic phase is separated and the aqueous remainder is twice extracted with 50 mL portions of methylene chloride. The combined organic solutions are washed twice with 50 mL portions of water, 50 mL of saturated aqueous sodium chloride solution, rendered anhydrous over sodium sulfate, filtered, and evaporated in vacuo. The residue is taken into about 150 mL of hexane. Upon standing at room temperature, 3-hydroxy-4-t-butylbiphenyl crystallizes from the solution. This is isolated by filtration and successively recrystallized from 100 mL portions of pentane until its melting point becomes constant. The material is obtained as a white crystalline compound in 6.8 g yield, m.p. 86°-87° C. The original hexane filtrates also produce another crop of crystals which provides 1.1 g of 2-tert-butyl-5-(4'-tert-butylphenyl) phenol, m.p. 143°-145° C. after several recrystalizations from pentane. An additional 1.12 g of this material are obtained from the chromatography of the mother liquor residues.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([C:11]2[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:18](Cl)([CH3:21])([CH3:20])[CH3:19].CCC[CH2:26][CH2:27][CH3:28].[CH2:29](Cl)Cl>>[C:18]([C:14]1[CH:15]=[CH:16][C:11]([C:5]2[CH:6]=[CH:7][C:8]([C:27]([CH3:26])([CH3:28])[CH3:29])=[CH:9][CH:10]=2)=[CH:12][C:13]=1[OH:17])([CH3:21])([CH3:20])[CH3:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)O
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)(C)(C)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
150 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous remainder is twice extracted with 50 mL portions of methylene chloride
WASH
Type
WASH
Details
The combined organic solutions are washed twice with 50 mL portions of water, 50 mL of saturated aqueous sodium chloride solution
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Upon standing at room temperature
CUSTOM
Type
CUSTOM
Details
3-hydroxy-4-t-butylbiphenyl crystallizes from the solution
CUSTOM
Type
CUSTOM
Details
This is isolated by filtration
CUSTOM
Type
CUSTOM
Details
successively recrystallized from 100 mL portions of pentane until its melting point
CUSTOM
Type
CUSTOM
Details
The material is obtained as a white crystalline compound in 6.8 g
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)C1=CC=C(C=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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